1-Azido-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-azido-4-methoxybenzene involves click chemistry methods, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method has been effectively used in synthesizing a variety of triazole derivatives containing benzene rings, including azides like 1-azido-4-methylbenzene (Taia et al., 2021).
Molecular Structure Analysis
1-Azido-4-methoxybenzene's molecular structure includes important interactions and substitutions that influence its chemical properties. The structure of similar methoxybenzene derivatives has been elucidated using X-ray diffraction techniques, revealing insights into molecular arrangements and intermolecular interactions (Fun et al., 1997).
Chemical Reactions and Properties
1-Azido-4-methoxybenzene undergoes various chemical reactions, including azide reduction and substitution. For instance, azidobenzene derivatives can be reduced to aniline complexes or undergo substitution by methoxy groups (Munro & Pauson, 1978).
Physical Properties Analysis
The physical properties of methoxyphenols, which are structurally related to 1-azido-4-methoxybenzene, have been extensively studied. This includes their thermodynamic properties, vapor pressures, and sublimation enthalpies. These properties are influenced by intermolecular and intramolecular hydrogen bonds (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-azido-4-methoxybenzene are influenced by the presence of azido and methoxy groups. The azido group is known for its reactivity in click chemistry, while the methoxy group affects the electron distribution in the benzene ring. Studies on methoxybenzene derivatives provide insights into the chemical behavior of these compounds (Harder et al., 1989).
Scientific Research Applications
Thermal Decomposition and Electrostatic Stabilization
1-Azido-4-methoxybenzene has been studied as a model compound for α-azido five-membered heterocycles. Research shows that it undergoes thermal loss of nitrogen significantly faster compared to its isomers. This indicates an important electrostatic stabilization within a charge-separated transition state, which is crucial in the thermolyses of α-azido heterocycles. This stabilization suggests a non-neighbouring group effect in reactions like the thermolysis of 5-azidopyrazoles (L'abbé et al., 1994).
Plant Growth Inhibitory Activity
Compounds structurally related to 1-azido-4-methoxybenzene, specifically azo- and azoxyformamides derived from methoxybenzene, have been isolated from certain fungi and found to possess significant plant growth inhibitory activities. This suggests potential applications in agriculture for controlling unwanted plant growth (Kamo et al., 2006).
Reaction Mechanisms and Synthesis
Studies on azidobenzene- and azidotoluene-tricarbonylmanganese cations reveal that direct substitution of the azido group by methoxy occurs under certain conditions. This indicates the possibility of synthesizing new compounds with 1-azido-4-methoxybenzene as a starting material, potentially useful in organic synthesis and materials science (Munro & Pauson, 1978).
Electrochemical Applications
Electrosynthesis studies involving methoxybenzene compounds, akin to 1-azido-4-methoxybenzene, show potential for developing thin, stable polymeric films with specific electroactive properties. These findings can be relevant in the field of materials science for applications like sensor development and electroactive surfaces (Rehan, 2000).
Environmental and Air Quality Studies
Research on the reaction of methoxybenzene with ozone in the atmosphere indicates its role as a potential air pollutant. Understanding the reaction mechanisms of compounds like 1-azido-4-methoxybenzene can provide insights into environmental chemistry and air quality management (Sun et al., 2016).
properties
IUPAC Name |
1-azido-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKDSHDYUBDVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175217 | |
Record name | Benzene, 1-azido-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-methoxybenzene | |
CAS RN |
2101-87-3 | |
Record name | 4-Methoxyphenyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-azido-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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